2-Chloro-4,5-dimethylbenzene-1-sulfonylchloride
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Overview
Description
2-Chloro-4,5-dimethylbenzene-1-sulfonylchloride is a versatile chemical compound with the molecular formula C8H8Cl2O2S and a molecular weight of 239.12 g/mol . It is known for its high reactivity and selectivity, making it valuable in various demanding applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethylbenzene-1-sulfonylchloride typically involves the chlorination of 4,5-dimethylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. These processes are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethylbenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include various sulfonamide and sulfonate derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-4,5-dimethylbenzene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethylbenzene-1-sulfonylchloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
- 2-Chloro-4,5-dimethylphenol
Uniqueness
2-Chloro-4,5-dimethylbenzene-1-sulfonylchloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it particularly valuable in applications requiring precise chemical transformations .
Properties
Molecular Formula |
C8H8Cl2O2S |
---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
2-chloro-4,5-dimethylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,1-2H3 |
InChI Key |
PYEJUEKRXHDCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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